molecular formula C11H13N3O6 B13744777 2-tert-Butyl-4,6-dinitrophenol carbamate CAS No. 13268-96-7

2-tert-Butyl-4,6-dinitrophenol carbamate

Cat. No.: B13744777
CAS No.: 13268-96-7
M. Wt: 283.24 g/mol
InChI Key: WSEKTAKGWNNHMA-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,6-dinitrophenol carbamate is a chemical compound with the molecular formula C11H13N3O6. It is known for its unique structure, which includes a tert-butyl group, two nitro groups, and a carbamate group attached to a phenol ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,6-dinitrophenol carbamate typically involves the reaction of 2-tert-Butyl-4,6-dinitrophenol with a carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-tert-Butyl-4,6-dinitrophenol} + \text{Carbamoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,6-dinitrophenol carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 2-tert-Butyl-4,6-diaminophenol carbamate.

Scientific Research Applications

2-tert-Butyl-4,6-dinitrophenol carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,6-dinitrophenol carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4,6-dinitrophenol: This compound is similar in structure but lacks the carbamate group.

    2-tert-Butyl-4,6-diaminophenol carbamate: This compound is formed by the reduction of 2-tert-Butyl-4,6-dinitrophenol carbamate.

Uniqueness

This compound is unique due to the presence of both nitro and carbamate groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are advantageous.

Properties

CAS No.

13268-96-7

Molecular Formula

C11H13N3O6

Molecular Weight

283.24 g/mol

IUPAC Name

(2-tert-butyl-4,6-dinitrophenyl) carbamate

InChI

InChI=1S/C11H13N3O6/c1-11(2,3)7-4-6(13(16)17)5-8(14(18)19)9(7)20-10(12)15/h4-5H,1-3H3,(H2,12,15)

InChI Key

WSEKTAKGWNNHMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)N

Origin of Product

United States

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